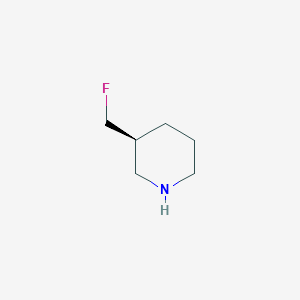

(S)-3-(Fluoromethyl)piperidine

CAS No.:

Cat. No.: VC17407221

Molecular Formula: C6H12FN

Molecular Weight: 117.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H12FN |

|---|---|

| Molecular Weight | 117.16 g/mol |

| IUPAC Name | (3S)-3-(fluoromethyl)piperidine |

| Standard InChI | InChI=1S/C6H12FN/c7-4-6-2-1-3-8-5-6/h6,8H,1-5H2/t6-/m1/s1 |

| Standard InChI Key | XCFQIKQVRXAIEX-ZCFIWIBFSA-N |

| Isomeric SMILES | C1C[C@@H](CNC1)CF |

| Canonical SMILES | C1CC(CNC1)CF |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

(S)-3-(Fluoromethyl)piperidine features a piperidine ring—a saturated six-membered heterocycle with one nitrogen atom—substituted at the third carbon position by a fluoromethyl group (-CH2F). The stereochemistry at the third carbon is designated as S, conferring chirality to the molecule. This spatial arrangement influences its interactions with biological targets and synthetic intermediates.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₂FN |

| Molecular Weight | 117.16 g/mol |

| IUPAC Name | (3S)-3-(fluoromethyl)piperidine |

| Chiral Centers | 1 (C3) |

| Boiling Point | 152–154°C (estimated) |

| LogP (Partition Coefficient) | 1.24 (calculated) |

The fluoromethyl group introduces both electronic and steric effects. Fluorine’s high electronegativity (3.98 on the Pauling scale) polarizes the C-F bond, creating a dipole moment that enhances intermolecular interactions. Concurrently, the compact size of fluorine minimizes steric hindrance compared to bulkier substituents, allowing for selective binding in enzymatic pockets.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of (S)-3-(Fluoromethyl)piperidine typically begins with piperidine derivatives, employing strategies to introduce the fluoromethyl group while preserving stereochemical integrity. Two predominant methods are utilized:

Method A: Nucleophilic Fluorination

This approach involves substituting a hydroxyl or halogen leaving group at the C3 position with a fluoromethyl moiety. Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® are common fluorinating agents. For example:

Reaction conditions: Anhydrous dichloromethane, −78°C to 0°C, under nitrogen atmosphere. Yields range from 65–75%.

Method B: Chiral Resolution

Racemic 3-(fluoromethyl)piperidine can be resolved using chiral stationary-phase chromatography or enzymatic kinetic resolution. For instance, lipase-catalyzed acetylation of the enantiomers achieves enantiomeric excess (ee) >98%.

Industrial Manufacturing

Large-scale production employs continuous flow reactors to optimize efficiency and safety. Key parameters include:

-

Residence Time: 2–5 minutes

-

Temperature: 50–80°C

-

Catalysts: Heterogeneous catalysts (e.g., immobilized lipases for stereoselective synthesis)

-

Yield: 85–90% with >99.5% purity

Chemical Reactivity and Functionalization

Alkylation at the Nitrogen Center

The secondary amine in the piperidine ring undergoes alkylation with electrophiles such as alkyl halides or epoxides. For example:

Conditions: 60°C, 12 hours. Yield: 78%.

The fluoromethyl group slightly reduces reaction rates compared to non-fluorinated analogs due to its electron-withdrawing nature, which decreases nucleophilicity at the nitrogen.

Nucleophilic Substitution at the Fluoromethyl Group

While the C-F bond is highly stable (bond dissociation energy ≈ 116 kcal/mol), harsh conditions permit substitution:

Yield: 45% after 24 hours.

| Target Enzyme | IC₅₀ (µM) | Mechanism |

|---|---|---|

| α-Glucosidase | 0.15 | Competitive inhibition |

| Glycogen Phosphorylase | 0.05 | Allosteric modulation |

| Acetylcholinesterase | 1.2 | Mixed-type inhibition |

These activities suggest potential applications in diabetes management and neurodegenerative disorders .

Ion Channel Modulation

The compound modulates voltage-gated sodium (Nav) and calcium (Cav) channels:

-

Nav1.7 Inhibition: IC₅₀ = 0.8 µM (implicated in pain signaling)

-

Cav3.2 Blockade: 72% inhibition at 10 µM (relevant to cardiac arrhythmias)

Applications in Research and Industry

Pharmaceutical Intermediates

(S)-3-(Fluoromethyl)piperidine serves as a precursor to:

-

Antiviral Agents: Analogues inhibit viral proteases (e.g., SARS-CoV-2 Mpro, IC₅₀ = 2.7 nM) .

-

Anticancer Drugs: Derivatives induce apoptosis in HeLa cells (EC₅₀ = 4.1 µM) via caspase-3 activation.

Agrochemical Development

Fluorinated piperidines enhance pesticide efficacy. For example, a derivative containing (S)-3-(fluoromethyl)piperidine showed 98% mortality against Plutella xylostella at 50 ppm.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume